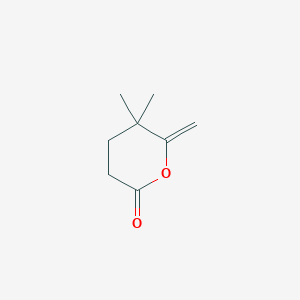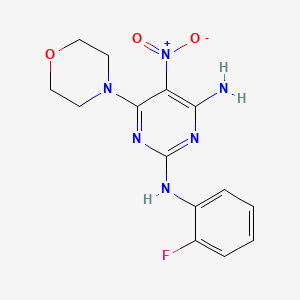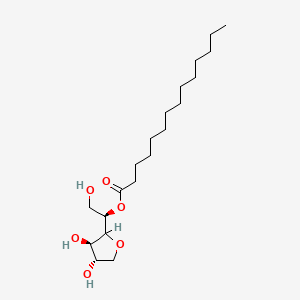
Sorbitan, tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, tetradecanoate, also known as sorbitan monomyristate, is a nonionic surfactant derived from the esterification of sorbitan with tetradecanoic acid (myristic acid). It is commonly used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely utilized in food, pharmaceuticals, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid. The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and tetradecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, forming new esters .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize creams and lotions
Mécanisme D'action
The primary mechanism of action of sorbitan, tetradecanoate is its ability to reduce surface and interfacial tension between different phases, such as oil and water. This property is due to its amphiphilic nature, with a hydrophilic sorbitan head and a hydrophobic tetradecanoate tail. By aligning at the interface, it stabilizes emulsions and dispersions, preventing phase separation .
Comparaison Avec Des Composés Similaires
Sorbitan monostearate: An ester of sorbitan and stearic acid, used similarly as an emulsifier and stabilizer.
Sorbitan monolaurate: An ester of sorbitan and lauric acid, also used in food, pharmaceuticals, and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, known for its excellent emulsifying properties
Uniqueness: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct physical and chemical properties. It offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications compared to other sorbitan esters .
Propriétés
Numéro CAS |
56645-05-7 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
Clé InChI |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


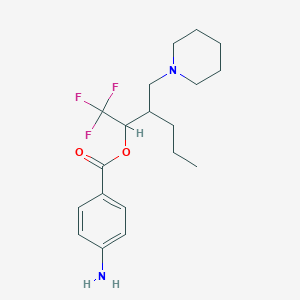
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
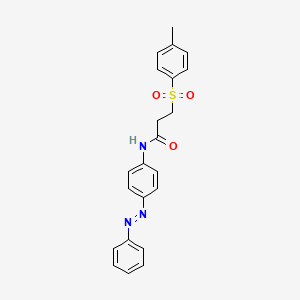
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)
![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

